molecular formula C29H20Cl4O4 B10893787 Propane-2,2-diyldibenzene-4,1-diyl bis(2,4-dichlorobenzoate)

Propane-2,2-diyldibenzene-4,1-diyl bis(2,4-dichlorobenzoate)

Cat. No.: B10893787
M. Wt: 574.3 g/mol
InChI Key: VENDSPJECHGBIR-UHFFFAOYSA-N
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Description

Propane-2,2-diyldibenzene-4,1-diyl bis(2,4-dichlorobenzoate) is a synthetic organic compound known for its unique chemical structure and properties It is composed of a propane backbone with two benzene rings attached, each substituted with 2,4-dichlorobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propane-2,2-diyldibenzene-4,1-diyl bis(2,4-dichlorobenzoate) typically involves the esterification of propane-2,2-diyldibenzene-4,1-diol with 2,4-dichlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bonds. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of propane-2,2-diyldibenzene-4,1-diyl bis(2,4-dichlorobenzoate) may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Propane-2,2-diyldibenzene-4,1-diyl bis(2,4-dichlorobenzoate) can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene rings can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohol.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride may be employed.

Major Products Formed

    Substitution Reactions: Products include substituted benzene derivatives with various functional groups.

    Hydrolysis: The major products are 2,4-dichlorobenzoic acid and propane-2,2-diyldibenzene-4,1-diol.

    Oxidation and Reduction: Depending on the reaction, products may include oxidized or reduced forms of the original compound.

Scientific Research Applications

Propane-2,2-diyldibenzene-4,1-diyl bis(2,4-dichlorobenzoate) has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of propane-2,2-diyldibenzene-4,1-diyl bis(2,4-dichlorobenzoate) involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, its derivatives may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A: A well-known compound with a similar propane backbone but different substituents.

    Biscyanatophenylpropane: Another compound with a propane backbone and cyanate groups instead of dichlorobenzoate groups.

    4,4’-(Propane-2,2-diyl)diphenol: Similar structure but with hydroxyl groups instead of ester groups.

Uniqueness

Propane-2,2-diyldibenzene-4,1-diyl bis(2,4-dichlorobenzoate) is unique due to its specific ester linkages and dichlorobenzoate substituents, which confer distinct chemical and physical properties. These features make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C29H20Cl4O4

Molecular Weight

574.3 g/mol

IUPAC Name

[4-[2-[4-(2,4-dichlorobenzoyl)oxyphenyl]propan-2-yl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C29H20Cl4O4/c1-29(2,17-3-9-21(10-4-17)36-27(34)23-13-7-19(30)15-25(23)32)18-5-11-22(12-6-18)37-28(35)24-14-8-20(31)16-26(24)33/h3-16H,1-2H3

InChI Key

VENDSPJECHGBIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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